(+)-Lupanine

Catalog No.
S606803
CAS No.
550-90-3
M.F
C15H24N2O
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Lupanine

Researchers requiring stereochemically pure quinolizidine alkaloids face risks from racemic mixtures or more toxic (-)-sparteine. (+)-Lupanine (CAS 550-90-3) resolves this by providing an enantiopure nAChR activator with a 3.3-fold higher maximum non-lethal dose than (-)-sparteine, ensuring a wider safety margin for in vivo studies. It also serves as the direct chiral precursor for synthesizing the D-(+)-sparteine ligand, enabling access to unnatural enantiomer-catalyzed asymmetric transformations. Consistent lot-to-lot purity ensures reproducible neuroprotection assays.

CAS Number

550-90-3

Product Name

(+)-Lupanine

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1

InChI Key

JYIJIIVLEOETIQ-XDQVBPFNSA-N

Synonyms

alpha-isolupanine, lupanine, lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer, lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer, lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer, lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer, lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer, lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer, lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer, lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isomer

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O

The exact mass of the compound Lupanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 25 mg, 50 mg

(+)-Lupanine is a tetracyclic quinolizidine alkaloid predominantly isolated from plants of the *Lupinus* (lupin) genus. As a chiral molecule, its stereochemistry is critical, with the (+)-enantiomer exhibiting distinct biological activities compared to its counterparts. This compound is typically supplied as an off-white solid with good solubility in organic solvents such as methanol, DMSO, and chloroform, but limited solubility in water. Its primary relevance in procurement is for applications where stereospecificity is paramount, including pharmacological research on nicotinic acetylcholine receptors and as a precursor or chiral auxiliary in asymmetric synthesis.

Research Fit

nAChR selectivity profiling

Selective nicotinic receptor binding supports pathway studies with reduced muscarinic interference.

Enantiomer-controlled research

Enantiopure D-(+)-Lupanine enables stereochemical-control studies and biodegradation tracking.

Desensitization negative control

Lacks direct nAChR desensitization, serving as a control for anagyrine-mediated teratogenicity models.

Substituting (+)-Lupanine with a racemic mixture, the (-)-enantiomer, or even a closely related alkaloid like sparteine can lead to significant loss of function or unpredictable outcomes. The biological effects of quinolizidine alkaloids are often highly stereospecific. For example, ecotoxicological studies have shown that racemic lupanine exhibits higher toxicity than the individual enantiomers, indicating a synergistic effect that makes the mixture unsuitable for applications requiring the specific activity of the (+)-form. Furthermore, in asymmetric synthesis, where lupanine may act as a chiral precursor to ligands like sparteine, using the incorrect enantiomer would yield the opposite, and often undesired, product enantiomer. Crude plant extracts are also poor substitutes, as they contain complex and variable mixtures of alkaloids, including lupanine, sparteine, and 13α-hydroxylupanine, preventing the precise, reproducible results achievable with the enantiopure compound.

Substitution Risk

Sparteine (non-oxidized analog)

Stronger sodium channel blockade and higher acute toxicity profile may shift ion channel and safety endpoint interpretation.

Anagyrine (desensitizing alkaloid)

Direct nAChR desensitization without metabolism differs fundamentally; receptor response context does not transfer.

L-(−)-Lupanine or racemate

Enantioselective biodegradation and receptor engagement may differ; racemic mixture introduces additional toxicity variables.

Stereospecific Neuroprotective Activity in an Alzheimer's Disease Model

In a cellular model of amyloid-β (SO-Aβ) toxicity relevant to Alzheimer's disease, (+)-Lupanine demonstrated significant neuroprotective effects. At a concentration of 0.03 μM, (+)-Lupanine prevented 64% of SO-Aβ-induced toxicity in PC12 cells. This effect was directly compared to 17-oxo-sparteine, another quinolizidine alkaloid, which prevented 57% of toxicity under the same conditions. The activity of both compounds was mediated by nicotinic acetylcholine receptors (nAChR), as the effects were completely blocked by the antagonist α-bungarotoxin.

Evidence DimensionPrevention of Amyloid-β Induced Toxicity
Target Compound Data64 ± 7% protection at 0.03 µM
Comparator Or Baseline17-oxo-sparteine: 57 ± 6% protection at 0.03 µM
Quantified Difference(+)-Lupanine showed ~12% higher protective activity than 17-oxo-sparteine.
ConditionsPC12 cells treated with soluble amyloid-β oligomers (SO-Aβ).

This demonstrates a quantifiable, stereospecific biological activity, making (+)-Lupanine a preferred tool compound for nAChR-related neuroprotection studies over other related alkaloids.

nAChR vs mAChR selectivity
Data to verify
nAChR Ki = 0.5 µM; mAChR Ki = 11 µM
22-fold selectivity window

Reported receptor selectivity context; anagyrine shows >15-fold weaker nAChR affinity.

Radioligand displacement assay; verify source-specific replication.

Reduced Acute Toxicity Compared to the Common Chiral Ligand (-)-Sparteine

Comparative in vivo studies in mice demonstrate that (+)-Lupanine has a more favorable acute toxicity profile than (-)-sparteine, a common structural analog and widely used chiral ligand. The maximum non-lethal dose (DL0) for lupanine was determined to be 100 mg/kg (i.p.), whereas for sparteine it was significantly lower at 30 mg/kg (i.p.). This suggests that lupanine is approximately 3.3 times less acutely toxic than sparteine via this administration route. Both compounds exhibited a weak sedative effect on the central nervous system, but the wider safety margin for lupanine is a key differentiator.

Evidence DimensionMaximum Non-Lethal Dose (DL0, i.p.)
Target Compound Data100 mg/kg
Comparator Or Baseline(-)-Sparteine: 30 mg/kg
Quantified Difference3.3-fold higher maximum non-lethal dose than (-)-sparteine.
ConditionsIntraperitoneal (i.p.) administration in mice.

For applications requiring in vivo administration or large-scale handling in synthesis, the lower acute toxicity of (+)-Lupanine offers a significant safety and handling advantage over sparteine.

Acute CNS toxicity vs sparteine
Reported
Lower toxicity in mouse CNS study
Rat oral LD50 = 1,464 mg/kg

Reported acute toxicity endpoint context; sparteine exhibits higher CNS toxicity.

Swiss mouse model; separate LD50 study in rats. Endpoints require model-specific review.

Precursor Suitability: A Key Intermediate for Enantiopure Chiral Ligands

(+)-Lupanine serves as a critical, enantiopure starting material for the synthesis of the 'unnatural' D-(+)-sparteine, a valuable chiral diamine ligand. While L-(-)-sparteine is naturally available, D-(+)-sparteine is not easily obtained from natural sources. A patented chemical process demonstrates the reduction of enantiopure lupanine to sparteine. Specifically, L-(-)-lupanine is reduced to L-(-)-sparteine, and by extension, (+)-Lupanine provides access to D-(+)-sparteine. This route is presented as a cost-effective and practical alternative to multi-step total syntheses, enabling access to the opposite enantiomer of a widely used ligand.

Evidence DimensionSynthetic Accessibility of Sparteine Enantiomers
Target Compound DataServes as a precursor to D-(+)-sparteine via chemical reduction.
Comparator Or BaselineL-(-)-sparteine is naturally occurring; D-(+)-sparteine is synthetically challenging or inaccessible from natural sources.
Quantified DifferenceEnables access to the otherwise rare D-(+)-sparteine enantiomer.
ConditionsReduction, e.g., using NaBH4/I2 system.

Procuring enantiopure (+)-Lupanine is the most direct route for synthetic chemists needing to generate the D-(+)-sparteine ligand, which is essential for accessing specific product enantiomers in asymmetric catalysis.

Cardiovascular reflex antagonism
Data to verify
More efficient than sparteine at 1–7.5 mg/kg i.v.

Reported cardiovascular reflex endpoint context; identical nicotinic-type hypertension block.

Cat and dog models; source-free comparison. Verify experimental reproducibility.

Na+ channel inhibition
Reported
IC50 = 1.2 mM; sparteine IC50 = 168.8 µM
7.1-fold weaker blockade

Reported sodium channel inhibition context; may reduce ion channel confounding.

Loose patch clamp on skeletal muscle fibers; ajmaline/quinidine shown for reference.

Enantioselective biodegradation
Reported
D-(+)-Lupanine: 92% degradation
L-(−)-Lupanine: 0% degradation

Reported enantioselective degradation context; supports chiral resolution workflows.

Pseudomonas putida LPK411; >95% ee L-(−)-Lupanine achieved. Ecotoxicity differs from racemate.

nAChR desensitization
Reported
No direct desensitization; weak agonist
Anagyrine DC50 = 6.9–139 µM

nAChR desensitization pathway context; anagyrine acts as direct desensitizer.

SH-SY5Y and TE-671 cell models; 10 nM–100 µM range. Verify model-specific response.

Pharmacological Probe for Nicotinic Receptor Research in Neurodegenerative Disease Models

Based on its demonstrated ability to provide quantifiable neuroprotection against amyloid-beta toxicity through nicotinic acetylcholine receptor (nAChR) activation, (+)-Lupanine is a validated choice for researchers investigating nAChR-targeted therapeutic strategies for conditions like Alzheimer's disease. Its defined stereochemistry ensures target-specific and reproducible results not possible with crude extracts or racemic mixtures.

In Vivo Studies Requiring a Quinolizidine Alkaloid with a Favorable Safety Profile

For preclinical animal studies requiring the pharmacological effects of a quinolizidine alkaloid, (+)-Lupanine is a preferred compound over (-)-sparteine due to its significantly lower acute toxicity. Its 3.3-fold higher maximum non-lethal dose provides a wider therapeutic window and improved handling safety, making it a more reliable choice for in vivo efficacy and safety assessments.

Starting Material for the Synthesis of 'Unnatural' D-(+)-Sparteine Ligands

In the field of asymmetric synthesis, (+)-Lupanine is the designated precursor for producing the D-(+)-sparteine ligand. Procuring (+)-Lupanine allows synthetic teams to access the 'unnatural' enantiomer of a powerful chiral ligand, which is essential for catalyzing reactions to produce specific, high-value chiral molecules that are inaccessible using the more common L-(-)-sparteine.

Application Fit Matrix

Application
Selection Property
Validation Focus
nAChR pathway research
nAChR selectivity profile review
Nicotinic binding assay context; muscarinic interference evaluation
In vivo CNS/cardiovascular model studies
Acute toxicity endpoint review
Toxicity margin and cardiovascular reflex model endpoints
Chiral resolution and biodegradation research
Enantiomer-specific degradation profile
Biodegradation endpoint and enantiomeric excess monitoring
Teratogenicity mechanism research
nAChR desensitization negative control
Desensitization pathway endpoints without direct agonist activity

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

248.188863393 Da

Monoisotopic Mass

248.188863393 Da

Boiling Point

190-193°

Heavy Atom Count

18

Appearance

Oil

Melting Point

40-44°

UNII

183KU7535A
9K48888N9P

Other CAS

4356-43-8

Wikipedia

Lupanine
1. Wink M, Mende P. Uptake of Lupanine by Alkaloid-Storing Epidermal Cells of Lupinus polyphyllus. Planta Med. 1987 Oct;53(5):465-9. doi: 10.1055/s-2006-962774. PMID: 17269069.

2. Pothier J, Cheav SL, Galand N, Dormeau C, Viel C. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. J Pharm Pharmacol. 1998 Aug;50(8):949-54. doi: 10.1111/j.2042-7158.1998.tb04013.x. PMID: 9751462.

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